molecular formula C20H24O3 B124350 2-(2-Ethylbutoxy)-2,2-diphenylacetic acid CAS No. 2594-45-8

2-(2-Ethylbutoxy)-2,2-diphenylacetic acid

Cat. No. B124350
CAS RN: 2594-45-8
M. Wt: 312.4 g/mol
InChI Key: BKDYSVIWOXMSLT-UHFFFAOYSA-N
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Description

“2-(2-Ethylbutoxy)-2,2-diphenylacetic acid” is a chemical compound with the molecular formula C26H37NO3 . It contains a total of 68 bonds, including 31 non-H bonds, 13 multiple bonds, 14 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aliphatic tertiary amine, and 1 aliphatic ether .


Synthesis Analysis

The synthesis of this compound involves several steps. According to a patent, benzilic acid or its alkali metal or alkaline earth metal salt is alkylated with dimethylaminoethyl chloride hydrochloride with the addition of tertiary, aliphatic or cycloaliphatic amines in aprotic, apolar solvents or the amines themselves . The resulting 2,2-diphenyl-2-hydroxyacetic acid 2-dimethylaminoethyl ester is converted into its hydrochloride, this is reacted by means of thionyl chloride to give 2,2-diphenyl-2-chloroacetic acid 2-dimethylaminoethyl ester hydrochloride, the latter is etherified with 2-ethylbutanol and in the presence of water-immiscible inert solvents boiling below 130 DEG C at temperatures from 120 to 132 DEG C to the final product .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Chelating Agents and Environmental Impact

  • The environmental impact of non-biodegradable chelating agents, like EDTA and DTPA, in aquatic systems has led to research on biodegradable alternatives. Compounds like nitrilotriacetic acid (NTA), ethylenediaminedisuccinic acid (EDDS), and iminodisuccinic acid (IDS) are studied for their application in various fields including agriculture, electroplating, and waste treatment, potentially replacing non-biodegradable agents. This highlights the relevance of environmentally friendly chelating agents in reducing environmental consequences (Pinto, Neto, & Soares, 2014).

Chemical Synthesis and Catalysis

  • The field of chemical synthesis has seen advancements with the development of Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates. This process utilizes chiral amino acid ligands, indicating significant progress in the synthesis of olefinated products (Shi et al., 2010).

Applications in Organic Synthesis

  • The role of diphenylacetic acid in organic synthesis is further evidenced by studies on the oxidation of ethylenes. For instance, the oxidation of 1,1-diphenylethylene by chromic acid yields diphenylacetic acid, demonstrating its utility in the synthesis of various organic compounds (Moussa & Eweiss, 2007).

Structural Diversity in Metal-Organic Complexes

  • Research in organometallic chemistry explores the structural diversity of ethylzinc carboxylates, including those derived from diphenylacetic acid. These studies provide insights into the synthesis and characterization of complex metal-organic structures, beneficial for various chemical applications (Grala et al., 2015).

Exploration in Nucleophilic Substitution

  • The nucleophilic substitution of α substituents of diphenylacetic acid has been studied extensively. This research contributes to understanding the reaction mechanisms and potential applications in the synthesis of new compounds (Strazzolini et al., 2010).

Synthesis of Novel Compounds

  • The synthesis of novel compounds using diphenylacetic acid derivatives, such as the creation of diphenylacetyl-aroylthioureas, showcases the versatility of this compound in organic synthesis and chemical innovation (Yan-ping, 2009).

Safety And Hazards

The safety data sheets of related compounds suggest that they should be handled with care. For example, if inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

2-(2-ethylbutoxy)-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-16(4-2)15-23-20(19(21)22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,3-4,15H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYSVIWOXMSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dedimethyldeamino)deethyl Denaverine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethylbutoxy)-2,2-diphenylacetic acid
Reactant of Route 2
2-(2-Ethylbutoxy)-2,2-diphenylacetic acid
Reactant of Route 3
2-(2-Ethylbutoxy)-2,2-diphenylacetic acid
Reactant of Route 4
2-(2-Ethylbutoxy)-2,2-diphenylacetic acid
Reactant of Route 5
2-(2-Ethylbutoxy)-2,2-diphenylacetic acid
Reactant of Route 6
2-(2-Ethylbutoxy)-2,2-diphenylacetic acid

Citations

For This Compound
1
Citations
E Strack, A Staab, H Fieger-Büschges… - European Journal of …, 1996 - infona.pl
Denaverine [2-dimethylaminoethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate] is a neurotropic-musculotropic spasmolytic agent for the treatment of disorders of the gastrointestinal and …
Number of citations: 2 www.infona.pl

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